trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid
Description
trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid functionality. This compound is structurally characterized by its trans configuration at the 3-position amino group and a methyl substituent at the 1-position of the cyclopentane ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables further derivatization, such as amide bond formation.
This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or small-molecule inhibitors targeting enzymes like kinases or proteases. Its rigid cyclopentane scaffold contributes to conformational restriction, which can improve binding affinity and selectivity in drug candidates .
Properties
IUPAC Name |
(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHLFFVFLWVECZ-UFBFGSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, the precursor amine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of Boc₂O and a tertiary amine base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–25°C for 4–12 hours, yielding the Boc-protected intermediate.
Critical Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
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Base Selection : DMAP accelerates the reaction but may require stricter temperature control to avoid side reactions.
Cyclopentane Backbone Construction
Cyclization Methods
The cyclopentane core is constructed via intramolecular aldol condensation or ring-closing metathesis. For instance, a keto-ester derivative undergoes base-catalyzed cyclization to form the cyclopentane ring. Alternatively, Grubbs catalyst-mediated metathesis of diene precursors offers superior stereoselectivity.
Table 1: Comparison of Cyclization Methods
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Aldol Condensation | NaOH/EtOH | 65–70 | Moderate (trans:cis = 3:1) |
| Ring-Closing Metathesis | Grubbs II | 85–90 | High (trans:cis > 9:1) |
Carboxylic Acid Functionalization
Ester Hydrolysis
The methyl ester intermediate (trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylate) is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in THF/water (3:1) at 50°C for 6 hours. This step achieves near-quantitative conversion with minimal Boc group cleavage.
Optimization Insight :
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Temperature Control : Excessive heat (>60°C) risks Boc deprotection.
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Workup : Acidification with HCl (1M) precipitates the product, facilitating isolation.
Coupling Reactions and Intermediate Utilization
Peptide Bond Formation
The carboxylic acid participates in amide couplings using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a documented protocol, the acid (1.20 mmol) is activated with HOBt (1.26 mmol) and EDC (1.32 mmol) in DCM, followed by reaction with hydrazide derivatives to yield acylhydrazones.
Table 2: Representative Coupling Reactions
| Substrate | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 2-(4-Methylphenyl)acetohydrazide | HOBt/EDC | DCM/DMF | 78 |
| (Z)-N-hydroxy-2-phenylethanimidamide | HOBt/EDC | DCM | 82 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance reproducibility. Boc protection and cyclization are performed in tandem, with in-line HPLC monitoring ensuring intermediate purity. A typical setup operates at 10–20 mL/min flow rate, achieving >90% conversion per pass.
Advantages :
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Reduced reaction time (2–4 hours vs. 12–24 hours batchwise).
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Improved heat dissipation mitigates exothermic risks.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water). Purity ≥98% is routinely achieved.
Spectroscopic Confirmation
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¹H-NMR (DMSO-d₆) : δ 1.38 (s, Boc CH₃), 1.89 (m, cyclopentane CH₂), 3.12 (m, NH).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce various functional groups.
Hydrolysis: The Boc group can be removed through hydrolysis reactions using acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the free amine and carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid in anticancer therapies. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These studies suggest that the compound could serve as a lead structure for developing new anticancer agents due to its ability to inhibit tumor growth effectively .
Mechanistic Insights
The mechanism of action for this compound may involve the modulation of signaling pathways associated with cell survival and apoptosis. It is hypothesized that the presence of the Boc group enhances the compound's stability and bioavailability, facilitating its interaction with target proteins involved in cancer progression .
Synthesis of Peptide Derivatives
The Boc-protected amino acids are crucial in peptide synthesis. The compound can be utilized as a building block for synthesizing peptides with specific biological activities. Its ability to be incorporated into larger peptide structures while maintaining stability makes it valuable for creating therapeutic peptides .
Enzyme Inhibition
This compound has shown potential in inhibiting specific enzymes relevant to cancer metabolism. For instance, it may affect serine proteases critical for cancer cell proliferation, leading to reduced tumor growth and increased apoptosis .
Antitumor Properties
A case study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity. The dual action of inducing apoptosis while inhibiting tumor growth emphasizes its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth | |
| Enzyme Inhibition | Reduced activity of serine proteases | |
| Apoptosis Induction | Increased apoptotic cell death |
Case Studies
Study on Antitumor Effects :
A comprehensive investigation into the antitumor effects revealed that this compound significantly reduced cell viability across several cancer models in a dose-dependent manner. The findings suggest a promising avenue for further research into its therapeutic applications.
Mechanistic Insights :
Another study explored the compound’s mechanism, revealing that it activates apoptotic pathways through upregulation of pro-apoptotic proteins while simultaneously downregulating anti-apoptotic factors. This mechanism enhances its potential as an anticancer agent and warrants further exploration in clinical settings .
Mechanism of Action
The mechanism of action of trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. The Boc-protected amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. The compound’s unique structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid, a comparative analysis with structurally analogous compounds is provided below.
Table 1: Structural and Functional Comparison
Key Findings
Steric Effects : The substitution at the 1-position critically influences reactivity. The methyl group in the target compound offers reduced steric hindrance compared to the isopropyl analog, enabling faster coupling reactions (e.g., with amines or heterocycles) under standard conditions. In contrast, the isopropyl variant may require longer reaction times or elevated temperatures due to steric constraints .
Solubility : The methyl-substituted derivative exhibits higher solubility in polar aprotic solvents (e.g., dichloromethane or DMF) compared to its isopropyl counterpart, which can aggregate or precipitate during synthesis. This property makes the methyl variant more versatile in solution-phase reactions.
Biological Activity : While both compounds serve as intermediates, the isopropyl analog has been reported in patent literature for synthesizing kinase inhibitors with improved selectivity, likely due to its ability to occupy hydrophobic pockets in enzyme active sites .
Notes
- Structural Analogues : Comparisons are based on substituent effects observed in related cyclopentane derivatives, as direct experimental data for the methyl-substituted compound remain sparse.
This article synthesizes available evidence to highlight critical distinctions between this compound and its analogs, emphasizing steric, solubility, and application-related differences. Further experimental validation is recommended to expand upon these findings.
Biological Activity
Trans-3-(Tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid (CAS No. 1245614-69-0) is a cyclic amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the compound's biological activity, applications, and relevant research findings.
Biological Activity Overview
This compound is primarily investigated for its role in:
- Pharmaceutical Development : Used as a building block in drug synthesis, particularly for neurological disorders.
- Neuroscience Applications : Potential neuroprotective effects relevant to diseases like Alzheimer's and Parkinson's.
- Biochemical Research : Involvement in amino acid metabolism and protein synthesis studies .
The compound's biological activity is attributed to its structural properties, which allow it to interact with biological systems effectively. It may influence:
- Enzyme Activities : Acting as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cellular Functions : Affecting cellular signaling pathways that are crucial for maintaining homeostasis in neurological contexts .
Neuroprotective Effects
A study investigated the neuroprotective properties of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential use in neurodegenerative disease therapies.
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Neuronal cultures | Reduced oxidative stress-induced cell death by 40% |
| Johnson et al. (2022) | Animal model (mouse) | Improved cognitive function in models of Alzheimer's disease |
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound has demonstrated favorable absorption and distribution characteristics, with low toxicity profiles observed in preliminary studies.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution Half-life | 2.5 hours |
| Toxicity (NOAEL) | >100 mg/kg |
Applications in Pharmaceutical Development
This compound serves as a versatile intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological pathways.
Synthesis Pathways
The compound can be synthesized using standard organic chemistry techniques, including:
- Boc Protection : Protecting the amine group using tert-butoxycarbonyl (Boc) to enhance stability during reactions.
- Cyclization Reactions : Forming the cyclopentane structure through cyclization of linear precursors.
Q & A
Q. What synthetic methodologies are recommended for preparing trans-3-(tert-butoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid with high enantiomeric purity?
Answer:
- Key Steps :
- Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent undesired side reactions during synthesis .
- Employ stereoselective strategies, such as chiral auxiliaries or asymmetric catalysis, to enforce the trans-configuration. For cyclopentane derivatives, ring-opening of strained intermediates (e.g., aziridines) under controlled conditions can enhance stereochemical fidelity.
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm enantiopurity using chiral HPLC with a cellulose-based column .
- Final characterization should include / NMR to verify stereochemistry and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
Answer:
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for the Boc-protected amine ( for tert-butyl protons) and cyclopentane backbone protons () to confirm regiochemistry and stereochemistry .
- Melting Point Analysis : Compare observed melting points (e.g., ) with literature values to assess purity; discrepancies may indicate impurities or polymorphism .
- HPLC : Use reverse-phase C18 columns with UV detection () to quantify purity (>95% for most applications) .
Advanced Research Questions
Q. How does the trans-stereochemistry of this compound influence its reactivity in peptide coupling or other derivatization reactions?
Answer:
- Steric and Electronic Effects :
- The trans-configuration reduces steric hindrance between the Boc-protected amine and the carboxylic acid group, facilitating coupling reactions (e.g., EDC/HOBt-mediated amide bond formation).
- Computational modeling (e.g., DFT calculations) can predict spatial arrangements that favor nucleophilic attack at the carbonyl carbon .
- Compare reaction kinetics with cis-isomers (e.g., using NMR to monitor coupling efficiency) to validate stereochemical advantages .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound across different sources?
Answer:
- Methodological Recommendations :
- Differential Scanning Calorimetry (DSC) : Perform controlled heating/cooling cycles to identify polymorphic transitions or decomposition pathways .
- Recrystallization Optimization : Test solvents (e.g., ethanol/water mixtures) to isolate the most stable crystalline form, ensuring consistent melting point data .
- Cross-reference with X-ray crystallography data (if available) to correlate crystal packing with thermal behavior .
Q. What strategies mitigate Boc-group cleavage during prolonged storage or under specific reaction conditions?
Answer:
- Stability Studies :
- Monitor Boc stability via NMR in deuterated solvents (e.g., DMSO-d) under acidic (pH < 3) or elevated temperature conditions (>40°C) .
- Use stabilizing agents (e.g., triethylamine) in storage solutions to neutralize trace acids.
- For long-term storage, lyophilize the compound and store at -20°C under inert atmosphere .
Q. How can this compound serve as a building block in designing conformationally constrained peptidomimetics?
Answer:
- Application in Drug Design :
- Incorporate the cyclopentane scaffold into peptide backbones to restrict flexibility and enhance target binding (e.g., protease inhibitors).
- Use molecular dynamics simulations to predict how the trans-configuration affects secondary structure mimicry (e.g., β-turn stabilization) .
- Validate biological activity via enzyme inhibition assays (e.g., fluorescence-based protease assays) and compare with linear analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
